molecular formula C11H18ClNO B7988382 [(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride

[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride

Cat. No.: B7988382
M. Wt: 215.72 g/mol
InChI Key: NFEIBWMZVIVJLQ-HNCPQSOCSA-N
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Description

[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride typically involves the reaction of 2,6-dimethylphenol with ®-2-chloropropane-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its chloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The azanium group can be reduced to form the corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-1-(2,6-Dimethylphenoxy)propan-2-amine]
  • [(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;bromide
  • [(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;iodide

Uniqueness

[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride is unique due to its specific stereochemistry and the presence of both a phenoxy group and an azanium group. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIBWMZVIVJLQ-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81771-86-0
Record name 2-Propanamine, 1-(2,6-dimethylphenoxy)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81771-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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